Strategic Utilization of N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5) in Modern Drug Discovery
Strategic Utilization of N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5) in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5) has emerged as a highly versatile pharmacophore scaffold[1]. Characterized by a highly reactive primary amine at the 5-position and a sterically shielded, electronically modulating N-methylacetamide group at the 2-position, this compound provides an ideal vector for structure-based drug design. It has been prominently featured in the synthesis of Diacylglycerol acyltransferase (DGAT) inhibitors for metabolic syndromes[2] and Fatty Acid Amide Hydrolase (FAAH) inhibitors for neuropharmacological applications[3].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed specifically for drug development professionals.
Physicochemical Profiling & Structural Rationale
Understanding the baseline physicochemical properties of CAS 92808-22-5 is essential for predicting its behavior in downstream coupling reactions and its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
Quantitative Data Summary
The following table outlines the core physicochemical parameters of the scaffold[1],[4]:
| Property | Value | Medicinal Chemistry Implication |
| Chemical Name | N-(5-aminopyridin-2-yl)-N-methylacetamide | Standardized IUPAC nomenclature. |
| CAS Registry Number | 92808-22-5 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C₈H₁₁N₃O | Low molecular weight allows for extensive elaboration. |
| Molecular Weight | 165.19 g/mol | Highly efficient Ligand Efficiency (LE) starting point. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Provides a reactive site for urea/amide/sulfonamide formation. |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Pyridine N, Amine N) | Enhances aqueous solubility and target interaction. |
| Topological Polar Surface Area | 55.1 Ų | Optimal for blood-brain barrier (BBB) penetration if maintained. |
Structural Rationale
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Electronic Modulation: The electron-withdrawing nature of the acetyl group at the 2-position decreases the basicity (pKa) of the pyridine nitrogen. This prevents the compound from becoming overly basic, which is a common cause of hERG toxicity and poor membrane permeability in drug candidates.
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Steric Shielding and Metabolic Stability: The N-methyl group on the amide is a deliberate design choice. Secondary amides (without the N-methyl group) are highly susceptible to rapid enzymatic cleavage by amidases in vivo. The N-methylation provides steric hindrance, drastically improving the half-life of the pharmacophore[2].
Therapeutic Applications in Drug Development
Neuropharmacology: FAAH Inhibition
CAS 92808-22-5 is a critical building block in the synthesis of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH)[3]. FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), an endogenous cannabinoid. By converting the 5-amino group of our scaffold into a urea derivative, researchers create potent, reversible covalent inhibitors of FAAH. This leads to the accumulation of AEA, activating CB1/CB2 receptors to produce analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.
Figure 1: Mechanism of FAAH inhibition leading to enhanced endocannabinoid signaling.
Metabolic Syndrome: DGAT-1 Inhibition
Beyond neurology, the scaffold is utilized in developing Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors[2]. DGAT-1 catalyzes the final step in triglyceride synthesis. Modifying the 5-amino group of CAS 92808-22-5 allows for the creation of lipophilic tail structures that fit into the DGAT-1 active site, offering therapeutic avenues for obesity and Type 2 diabetes.
Synthetic Methodologies & Scale-Up Protocols
To ensure reproducibility and high yield, the synthesis of CAS 92808-22-5 is typically executed via a robust three-step protocol starting from commercially available 2-amino-5-nitropyridine. The methodology below is designed as a self-validating system , incorporating in-process controls to guarantee structural integrity at every stage.
Figure 2: Three-step synthetic workflow for N-(5-aminopyridin-2-yl)-N-methylacetamide.
Step 1: Acetylation of 2-Amino-5-nitropyridine
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Procedure: Dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous pyridine. Slowly add acetic anhydride (1.5 eq) at 0°C. Warm to room temperature and stir for 4 hours.
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Causality & Logic: Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct. The 2-amino group is highly deactivated by the para-nitro group, necessitating the use of a highly reactive acetylating agent (Ac₂O) rather than acetyl chloride, which can lead to unwanted di-acetylation.
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Self-Validation Checkpoint: TLC (Ethyl Acetate:Hexane 1:2). The starting material is bright yellow; the acetylated intermediate (N-(5-nitro-2-pyridyl)acetamide) will appear as a distinct, less polar UV-active spot.
Step 2: N-Methylation
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Procedure: Dissolve N-(5-nitro-2-pyridyl)acetamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C under N₂. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Add Methyl Iodide (MeI, 1.5 eq) dropwise. Stir for 1.17 hours at room temperature[2].
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Causality & Logic: The amide nitrogen is severely deactivated by the adjacent electron-withdrawing acetyl group and the nitro-pyridine ring. Weak bases (e.g., K₂CO₃) will fail to deprotonate it. NaH is strictly required to generate the reactive amide enolate, which then undergoes a rapid Sₙ2 alkylation with MeI.
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Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in water and extract with EtOAc. LC-MS must show the complete disappearance of the m/z 182 peak (starting material) and the emergence of an [M+H]⁺ peak at m/z 196 (N-methyl-N-(5-nitro-2-pyridyl)acetamide).
Step 3: Catalytic Hydrogenation (Yielding CAS 92808-22-5)
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Procedure: Dissolve the N-methylated intermediate in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with N₂, then introduce Hydrogen gas (H₂) at 344.75 kPa (approx. 50 psi) and maintain at 20.0 °C[2]. Stir vigorously until hydrogen uptake ceases (typically 4-6 hours). Filter through a Celite pad to remove the catalyst and concentrate in vacuo.
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Causality & Logic: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent the acidic hydrolysis of the sterically hindered N-methylacetamide group[2]. The mild conditions (room temperature, methanol) ensure quantitative reduction of the nitro group to the primary amine without cleaving the acetyl moiety or reducing the pyridine ring.
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Self-Validation Checkpoint: The reaction is strictly monitored via LC-MS. Complete consumption is indicated by the exclusive presence of the product peak at m/z 166. If the m/z 196 peak persists, the hydrogen vessel must be purged and recharged, indicating catalyst poisoning or hydrogen starvation.
Downstream Functionalization: Urea Formation
Once CAS 92808-22-5 is synthesized, it is frequently converted into a urea derivative to finalize the drug candidate (e.g., for FAAH inhibition).
Protocol for Urea Coupling:
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Dissolve CAS 92808-22-5 (1.0 eq) in anhydrous Dichloromethane (DCM) containing Triethylamine (TEA, 2.0 eq).
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Cool to 0°C and slowly add the desired substituted phenyl isocyanate (1.05 eq).
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Stir at room temperature for 2 hours. The highly nucleophilic primary amine at the 5-position attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage.
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Validation: The resulting urea will precipitate out of the DCM solution in most cases. Filtration and washing with cold DCM yields the pure target compound, verifiable by a distinct urea carbonyl stretch (~1650 cm⁻¹) in FT-IR and a corresponding mass shift in LC-MS.
References
- US Patent 20070123504A1. "Diacylglycerol acyltransferase inhibitors." United States Patent and Trademark Office.
- US Patent 20080312226A1. "Amide Compound." United States Patent and Trademark Office.
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Kijima, A., & Sekiguchi, S. (1987). "Alkaline Hydrolysis of N-Methyl-2,4-dinitroacetanilide and N-Alkyl-N-(5-nitro-2-pyridyl)acetamides." Bulletin of the Chemical Society of Japan, 60(10), 3597-3602. Available at:[Link]
Sources
- 1. N-(5-aminopyridin-2-yl)-N-methylacetamide_92808-22-5_B406140_ãè±èæ ååç½ã [mdfcw.com]
- 2. N-methyl-N-(nitro-2-pyridyl)acetamide - CAS号 115474-11-8 - 摩熵化学 [molaid.com]
- 3. 2,2,2-trichloroethyl {6-[acetyl(methyl)amino]pyridin-3-yl}carbamate - CAS号 887624-80-8 - 摩熵化学 [molaid.com]
- 4. CAS 92808-22-5 | Sigma-Aldrich [sigmaaldrich.com]
